

# A Comparative Guide to $^{13}\text{C}$ NMR Chemical Shifts of 2-Substituted Tetrahydropyrans

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## Compound of Interest

Compound Name: 2-Allyloxytetrahydropyran

Cat. No.: B1275054

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This guide provides a comparative analysis of the  $^{13}\text{C}$  NMR chemical shifts for **2-allyloxytetrahydropyran** and its analogues, 2-methoxytetrahydropyran and 2-ethoxytetrahydropyran. The data presented is intended to aid in the structural elucidation and quality control of tetrahydropyran-containing compounds, which are prevalent scaffolds in medicinal chemistry and natural product synthesis.

## Comparison of $^{13}\text{C}$ NMR Chemical Shifts

The following table summarizes the experimentally observed  $^{13}\text{C}$  NMR chemical shifts ( $\delta$ ) in parts per million (ppm) for **2-allyloxytetrahydropyran**, 2-methoxytetrahydropyran, and 2-ethoxytetrahydropyran. All spectra were recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

Carbon Atom	2-Allyloxytetrahydro pyran ( $\delta$ , ppm)	2-Methoxytetrahydro pyran ( $\delta$ , ppm)	2-Ethoxytetrahydro pyran ( $\delta$ , ppm)
C2	97.8	99.3	98.4
C3	31.1	31.6	31.7
C4	20.1	20.5	20.6
C5	25.8	26.0	26.0
C6	62.5	62.8	62.8
O-CH <sub>2</sub> -CH=CH <sub>2</sub>	68.8	-	-
O-CH <sub>2</sub> -CH=CH <sub>2</sub>	135.2	-	-
O-CH <sub>2</sub> -CH=CH <sub>2</sub>	116.5	-	-
O-CH <sub>3</sub>	-	55.4	-
O-CH <sub>2</sub> -CH <sub>3</sub>	-	-	63.3
O-CH <sub>2</sub> -CH <sub>3</sub>	-	-	15.4

## Experimental Protocol: <sup>13</sup>C NMR Spectroscopy

The following is a standard protocol for the acquisition of <sup>13</sup>C NMR spectra for small organic molecules.

### 1. Sample Preparation:

- Dissolve 10-50 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).<sup>[1]</sup> Other deuterated solvents may be used depending on the solubility of the analyte.
- Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
- Cap the NMR tube securely.

## 2. NMR Instrument Setup:

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.

## 3. Data Acquisition:

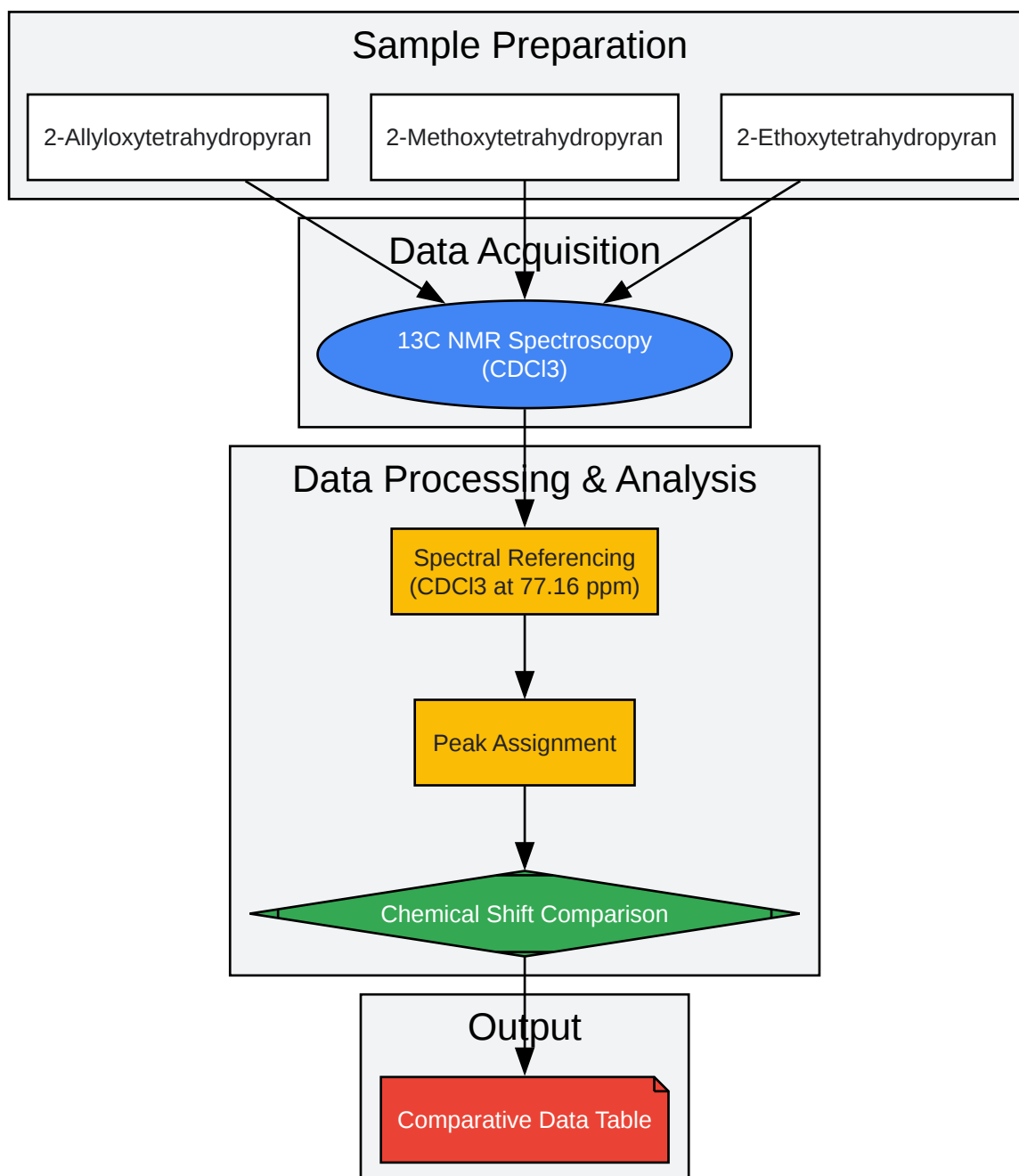
- A standard proton-decoupled  $^{13}\text{C}$  NMR pulse sequence is typically used.
- The number of scans (transients) will depend on the sample concentration. For a moderately concentrated sample (10-50 mg), 128 to 1024 scans are often sufficient to achieve a good signal-to-noise ratio.
- A relaxation delay (d1) of 1-2 seconds is commonly employed for qualitative spectra.
- The spectral width should be set to encompass all expected carbon resonances (typically 0-220 ppm).

## 4. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Reference the spectrum using the solvent peak ( $\text{CDCl}_3$ :  $\delta = 77.16$  ppm) or an internal standard such as tetramethylsilane (TMS:  $\delta = 0.0$  ppm).
- Perform baseline correction to ensure accurate integration and peak picking.

# Workflow for Comparative $^{13}\text{C}$ NMR Analysis

The following diagram illustrates the logical workflow for comparing the  $^{13}\text{C}$  NMR spectra of the substituted tetrahydropyrans.

Comparative  $^{13}\text{C}$  NMR Workflow[Click to download full resolution via product page](#)

Caption: Workflow for Comparative  $^{13}\text{C}$  NMR Analysis of Tetrahydropyran Derivatives.

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## References

- 1. scribd.com [scribd.com]
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